molecular formula C29H33NO6 B11400254 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11400254
M. Wt: 491.6 g/mol
InChI Key: JTSSLMKOPIFEIQ-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl and dimethyl groups: These groups can be introduced through alkylation reactions using tert-butyl halides and methylating agents.

    Attachment of the acetamide group: This step involves the reaction of the furochromene derivative with an appropriate acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C29H33NO6/c1-16-19-13-21-22(29(3,4)5)15-35-26(21)17(2)27(19)36-28(32)20(16)14-25(31)30-11-10-18-8-9-23(33-6)24(12-18)34-7/h8-9,12-13,15H,10-11,14H2,1-7H3,(H,30,31)

InChI Key

JTSSLMKOPIFEIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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